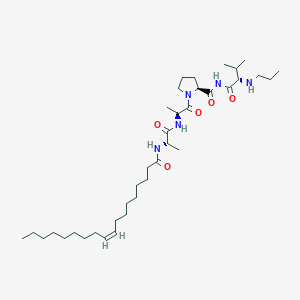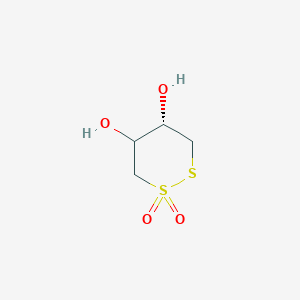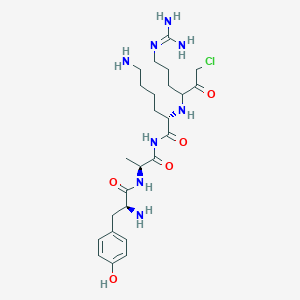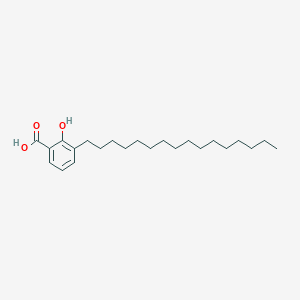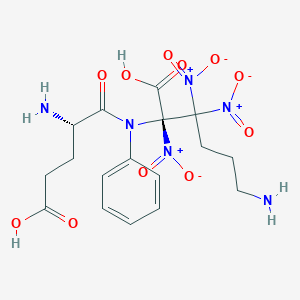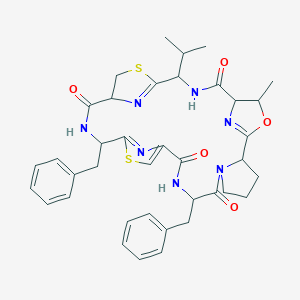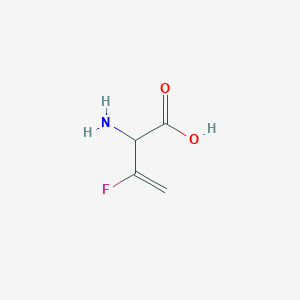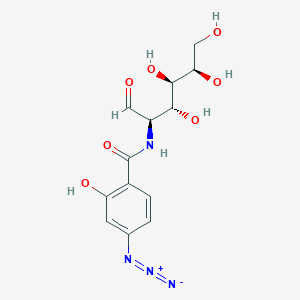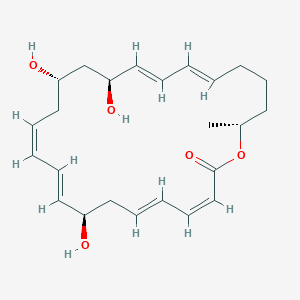
17-Ethinyl-11-oxatestosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Ethinyl-11-oxatestosterone, also known as 17-Ethynyl-11-oxoandrost-4-en-3-one or 17-EOA, is a synthetic derivative of testosterone. It has been extensively studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
17-EOA binds to androgen receptors in cells, leading to the activation of various signaling pathways. This activation results in increased protein synthesis and the promotion of skeletal muscle growth and development.
Biochemical and Physiological Effects:
Studies have shown that 17-EOA has potent anabolic effects on skeletal muscle tissue. It has been shown to increase muscle mass, strength, and endurance in animal models. Additionally, it has been shown to increase bone density and reduce fat mass.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 17-EOA in scientific research is its ability to selectively target androgen receptors in skeletal muscle tissue, leading to specific effects on muscle growth and development. However, one of the limitations of using 17-EOA is the potential for off-target effects on other tissues and organs.
Direcciones Futuras
Future research on 17-EOA could focus on its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies could investigate the effects of 17-EOA on other tissues and organs to better understand its potential therapeutic applications. Finally, studies could investigate the potential use of 17-EOA in combination with other drugs or therapies to enhance its effects.
Métodos De Síntesis
17-EOA can be synthesized through a multi-step process starting from testosterone. The synthesis involves several chemical reactions, including oxidation, reduction, and esterification. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
17-EOA has been used in various scientific research applications, including the study of androgen receptor function, gene expression, and protein synthesis. It has also been used to investigate the effects of androgens on skeletal muscle growth and development.
Propiedades
Número CAS |
113555-47-8 |
|---|---|
Nombre del producto |
17-Ethinyl-11-oxatestosterone |
Fórmula molecular |
C20H26O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(1S,2S,10S,11S,14R,15R)-14-ethynyl-14-hydroxy-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |
InChI |
InChI=1S/C20H26O3/c1-4-20(22)10-8-16-15-6-5-13-11-14(21)7-9-18(13,2)17(15)23-12-19(16,20)3/h1,11,15-17,22H,5-10,12H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
ZPNQMHXTVUJDII-RABCQHRBSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2OC[C@]4([C@H]3CC[C@]4(C#C)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |
Sinónimos |
17-ethinyl-11-oxa-testosterone 17-ethinyl-11-oxatestosterone 17-ethynyl-11-oxatestosterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




